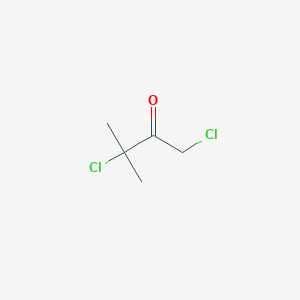

1,3-Dichloro-3-methylbutan-2-one

描述

Contextualization of Halogenated Organic Compounds in Modern Synthetic Chemistry

Halogenated organic compounds are pivotal in modern synthetic chemistry, serving as versatile building blocks and key components in a vast array of functional molecules. The introduction of halogen atoms into an organic framework imparts unique chemical reactivity, allowing for a diverse range of subsequent transformations. This high reactivity makes them valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. wikipedia.orgmdpi.com The carbon-halogen bond's polarity and the halogen's ability to act as a good leaving group are fundamental to their utility in forming new carbon-carbon and carbon-heteroatom bonds. nih.gov

The Role of α,α'-Dihaloketones as Key Synthetic Intermediates

Among the diverse class of halogenated compounds, α,α'-dihaloketones are particularly noteworthy synthetic intermediates. These molecules possess two electrophilic centers: the carbonyl carbon and the two α-carbons bearing halogen atoms. nih.govwikipedia.org This bifunctionality allows them to participate in a variety of reactions, especially in the synthesis of heterocyclic compounds like thiazoles and pyrroles. wikipedia.org

A hallmark reaction of α,α'-dihaloketones is the Favorskii rearrangement, a base-induced transformation that typically leads to the formation of α,β-unsaturated carboxylic acid derivatives. wikipedia.orgadichemistry.com This reaction is a powerful tool for skeletal reorganization and has been employed in the synthesis of complex molecules, including strained ring systems like cubane. adichemistry.comorganicreactions.org The reaction proceeds through a cyclopropanone (B1606653) intermediate, which is then opened by a nucleophile. wikipedia.orgadichemistry.com For α,α'-dihaloketones, this rearrangement provides a direct route to valuable unsaturated acids and esters. organicreactions.orgresearchgate.net

Current Research Landscape Pertaining to 1,3-Dichloro-3-methylbutan-2-one and Structurally Related Ketones

While specific research on this compound is not extensively documented in publicly available literature, its chemical behavior can be inferred from the well-established reactivity of structurally analogous α,α'-dihaloketones. For instance, compounds like 1,3-dibromobutan-2-one are known to undergo the Favorskii rearrangement to yield derivatives of but-2-enoic acid. adichemistry.com Similarly, it is anticipated that this compound would react with bases such as sodium ethoxide to produce esters of 3-methylbut-2-enoic acid.

The presence of two chlorine atoms on adjacent carbons to the carbonyl group makes them susceptible to nucleophilic attack and elimination reactions. The general reactivity of α-haloketones is enhanced due to the inductive effect of the carbonyl group, which increases the polarity of the carbon-halogen bond. nih.gov This inherent reactivity positions this compound as a potentially valuable, though currently under-explored, building block in organic synthesis.

Overview of Advanced Methodologies in Synthesis and Characterization of Complex Chlorinated Ketones

The synthesis of complex chlorinated ketones has evolved significantly, moving towards more efficient and selective methods.

Synthesis: Direct α-halogenation of ketones is a common method for preparing α-haloketones. mdpi.com This can be achieved under acidic or basic conditions using elemental halogens or other halogenating agents like N-chlorosuccinimide (NCS). wikipedia.orgwikipedia.orgyoutube.com For the synthesis of α,α'-dichloro ketones, reagents such as 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH) have been shown to be effective. researchgate.net Other modern approaches include:

Oxidative C-C bond cleavage: This method can generate distally chlorinated ketones from substrates like tert-cycloalkanols. nih.gov

Visible-light-mediated synthesis: Catalyst-free methods using visible light to generate β-chloro ketones from aryl cyclopropanes represent a green chemistry approach. researchgate.net

Electrochemical methods: The electrochemical oxydihalogenation of alkynes provides a route to α,α-dihaloketones. organic-chemistry.org

Characterization: The structural elucidation of chlorinated ketones relies on a suite of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the carbon skeleton and the position of the chlorine and carbonyl groups.

Mass Spectrometry (MS): MS is crucial for determining the molecular weight and fragmentation pattern, which is often characteristic of the presence of chlorine isotopes (³⁵Cl and ³⁷Cl).

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the carbonyl (C=O) stretching frequency, which is influenced by the presence of adjacent halogens. nist.gov

Vibrational Spectroscopy: In-depth analysis using Raman and IR spectroscopy, combined with computational methods like Density Functional Theory (DFT), can provide detailed insights into the conformational properties of halogenated compounds. researchgate.net

Table 1: Properties of 1,3-Dichloro-3-methylbutane (Related Structure)

| Property | Value | Reference |

| Molecular Formula | C5H10Cl2 | nist.govchemicalbook.comguidechem.com |

| Molecular Weight | 141.04 g/mol | nist.govchemicalbook.com |

| CAS Number | 624-96-4 | nist.govchemicalbook.comguidechem.com |

| IUPAC Name | 1,3-dichloro-3-methylbutane | nist.gov |

Table 2: Common Reagents for Ketone Halogenation

| Reagent | Type of Halogenation | Conditions | Reference |

| Elemental Halogens (Cl₂, Br₂, I₂) | Mono- or Poly-halogenation | Acidic or Basic | wikipedia.orgwikipedia.org |

| N-Chlorosuccinimide (NCS) | Monochlorination | Acidic | youtube.comorganic-chemistry.org |

| 1,3-Dichloro-5,5-dimethylhydantoin (DCDMH) | Dichlorination | Catalytic | researchgate.net |

| Trichloroisocyanuric acid | α-chlorination | With additives | organic-chemistry.org |

Structure

3D Structure

属性

CAS 编号 |

57539-84-1 |

|---|---|

分子式 |

C5H8Cl2O |

分子量 |

155.02 g/mol |

IUPAC 名称 |

1,3-dichloro-3-methylbutan-2-one |

InChI |

InChI=1S/C5H8Cl2O/c1-5(2,7)4(8)3-6/h3H2,1-2H3 |

InChI 键 |

NEVIWYGONGMZRK-UHFFFAOYSA-N |

规范 SMILES |

CC(C)(C(=O)CCl)Cl |

产品来源 |

United States |

Synthetic Methodologies for 1,3 Dichloro 3 Methylbutan 2 One

Direct Halogenation Approaches to α,α'-Dichloroketones

Direct halogenation of a ketone precursor is the most straightforward method for synthesizing α-haloketones. libretexts.org This process typically involves the reaction of a ketone with a halogenating agent under conditions that promote the substitution of α-hydrogens with halogen atoms. For an unsymmetrical ketone like 3-methyl-2-butanone (methyl isopropyl ketone), achieving dichlorination at the specific 1- and 3-positions requires overcoming challenges of regioselectivity.

Vapor Phase Chlorination Techniques for Substituted Butan-2-ones

Vapor phase chlorination is an industrial process that can be applied to the synthesis of chlorinated organic compounds. google.com In a potential application for producing 1,3-dichloro-3-methylbutan-2-one, the precursor, 3-methyl-2-butanone, would be vaporized and mixed with chlorine gas at elevated temperatures.

The reaction is typically carried out in the presence of a catalyst to facilitate the chlorination process. Catalysts suitable for vapor phase chlorination include high-surface-area materials such as activated carbon or alumina-silica composites. google.com The high temperatures provide the necessary energy for the homolytic cleavage of chlorine molecules, initiating a free-radical chain reaction.

However, controlling the selectivity of vapor phase chlorination can be challenging. The high-energy, gas-phase environment often leads to a mixture of products, including mono-, di-, and polychlorinated isomers, as well as products from C-C bond cleavage. Achieving a high yield of the specific 1,3-dichloro isomer would require significant optimization of temperature, pressure, reactant ratios, and catalyst choice.

Liquid Phase Chlorination Using Halogenating Reagents

Liquid phase chlorination offers a more controlled environment for the selective halogenation of ketones compared to vapor phase methods. google.com This approach utilizes specific halogenating reagents in a suitable solvent system, often at or below room temperature, allowing for greater control over the reaction's outcome.

Sulfuryl chloride (SO2Cl2) is a convenient and effective reagent for the chlorination of ketones in the liquid phase. google.com It serves as a source of chlorine that is often easier to handle and measure than gaseous chlorine. The synthesis of this compound begins with the precursor 3-methyl-2-butanone, also known as methyl isopropyl ketone. wikipedia.orgnih.gov

CH₃COCH(CH₃)₂ + 2 SO₂Cl₂ → CH₂ClCOCCl(CH₃)₂ + 2 SO₂ + 2 HCl

This reaction can be initiated by heat, UV light, or a chemical initiator, proceeding through a free-radical mechanism. Alternatively, it can be catalyzed by an acid, which promotes the formation of an enol intermediate that subsequently reacts with the chlorinating agent.

Achieving selective dichlorination to form this compound while minimizing side products requires careful optimization of reaction parameters. Key factors include the choice of catalyst, solvent, temperature, and the stoichiometry of the reactants.

Catalysts: The reaction can be promoted using free-radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide. Alternatively, acid catalysis using a Lewis acid such as aluminum chloride (AlCl₃) or a Brønsted acid can be employed to facilitate the reaction via an enol pathway. google.com

Stoichiometry: A molar ratio of at least two equivalents of sulfuryl chloride to one equivalent of methyl isopropyl ketone is necessary to favor dichlorination. Using a slight excess of the chlorinating agent can help drive the reaction to completion.

Temperature: The reaction is typically conducted at moderate temperatures, often between 20°C and 60°C. google.com Lower temperatures can improve selectivity but may result in slower reaction rates, while higher temperatures can lead to increased formation of byproducts and over-chlorination.

Solvent: An inert solvent, such as dichloromethane (B109758) or carbon tetrachloride, is often used to dissolve the reactants and help control the reaction temperature.

The following interactive table summarizes typical parameters for optimizing the selective dichlorination of methyl isopropyl ketone.

| Parameter | Condition | Rationale |

| Chlorinating Agent | Sulfuryl Chloride (SO₂Cl₂) | Liquid reagent, allows for precise stoichiometric control. |

| Precursor | Methyl Isopropyl Ketone | The starting ketone for halogenation. |

| Stoichiometry | >2:1 (SO₂Cl₂:Ketone) | Ensures sufficient chlorine for dichlorination. |

| Catalyst | Acid (e.g., AlCl₃) or Free-Radical Initiator (e.g., AIBN) | Directs the reaction mechanism towards α-halogenation. |

| Temperature | 20-60°C | Balances reaction rate with selectivity to minimize side products. google.com |

| Solvent | Inert (e.g., CH₂Cl₂) | Provides a controlled reaction medium and aids in heat dissipation. |

Alternative Synthetic Routes to this compound

While direct chlorination of methyl isopropyl ketone is the most common approach, alternative multi-step synthetic routes could theoretically be devised. These routes are generally less efficient but may be employed if the direct halogenation approach proves problematic or if specific starting materials are more readily available.

One hypothetical pathway could involve the chlorination of a different precursor, such as an α,β-unsaturated ketone. For example, starting with 3-methyl-3-buten-2-one, a carefully controlled addition of chlorine across the double bond followed by subsequent reactions could potentially yield the target compound, although this would likely involve challenges in controlling the reaction's regiochemistry.

Another speculative approach could be adapted from syntheses of other dichloroketones. For instance, the synthesis of 1,3-dichloro-2-propanone has been achieved from diketene and chlorine. researchgate.net A similar strategy starting from a substituted diketene, if available, could potentially be developed to construct the carbon skeleton of this compound. These alternative routes remain largely exploratory and are not standard methods for the preparation of this compound.

Synthesis from Unsaturated Esters via Halogen Addition (e.g., Ethyl Methacrylate (B99206) and Chlorine)

A theoretical approach to synthesizing this compound involves the halogenation of an unsaturated ester, such as ethyl methacrylate. The reaction between chlorine and unsaturated esters in the gas phase has been a subject of study, where both addition and abstraction reactions are observed. In such a reaction, the electrophilic addition of chlorine across the carbon-carbon double bond of the ester would be the initial step.

This would theoretically yield a dichlorinated ester intermediate. Subsequent transformation of this intermediate, potentially through hydrolysis of the ester group followed by decarboxylation and further chlorination, would be required to arrive at the target ketone, this compound. This multi-step process from the initial halogen addition product highlights a potential, though complex, pathway from unsaturated ester precursors.

Exploration of Precursor Functionalization and Subsequent Chlorination Strategies

A more common and controllable method for synthesizing halogenated ketones involves the direct halogenation of a ketone precursor. For this compound, the logical precursor would be 3-methylbutan-2-one. The challenge then lies in the selective chlorination at the C1 and C3 positions.

The α-halogenation of ketones can be conducted under either acidic or basic conditions, with the reaction mechanism influencing the regioselectivity. wikipedia.orgresearchgate.net

Acid-Catalyzed Halogenation : In the presence of an acid, the ketone forms an enol intermediate. For an unsymmetrical ketone like 3-methylbutan-2-one, halogenation tends to occur at the more substituted α-carbon. wikipedia.orgpressbooks.pub This is because the formation of the more substituted enol is typically favored. pressbooks.pub

Base-Catalyzed Halogenation : Under basic conditions, an enolate is formed. Halogenation in this case typically occurs at the less sterically hindered α-carbon. wikipedia.org Successive halogenations at the same carbon are often rapid because the electron-withdrawing effect of the first halogen increases the acidity of the remaining α-hydrogens. wikipedia.org

To achieve the 1,3-dichloro substitution pattern, a carefully designed strategy is necessary. This might involve a stepwise approach, first chlorinating one position under one set of conditions (e.g., base-catalyzed chlorination at C1), followed by purification and a second chlorination step under different conditions (e.g., radical or acid-catalyzed chlorination at C3).

Various chlorinating agents can be employed, each with its own reactivity and selectivity profile. Common reagents include elemental chlorine, sulfuryl chloride, and N-chlorosuccinimide (NCS). pitt.edu The choice of reagent and reaction conditions is critical to control the extent of chlorination and avoid the formation of polychlorinated byproducts. arkat-usa.org

| Strategy | Typical Reagents | General Conditions | Regioselectivity Preference | Key Considerations |

|---|---|---|---|---|

| Acid-Catalyzed | Cl₂, Br₂, I₂ in Acetic Acid | Acidic (e.g., H⁺) | More substituted α-carbon wikipedia.orgpressbooks.pub | Reaction rate is independent of halogen concentration. pressbooks.pub |

| Base-Catalyzed | Cl₂, Br₂, I₂ in NaOH (aq) | Basic (e.g., OH⁻) | Less substituted α-carbon wikipedia.org | Risk of polyhalogenation and haloform reaction for methyl ketones. wikipedia.org |

| Enolate Chlorination | N-chlorosuccinimide (NCS), p-toluenesulfonyl chloride | Strong base (e.g., LDA) to pre-form enolate | Kinetic control, typically less substituted α-carbon pitt.edu | Avoids equilibrium and can provide high selectivity. pitt.edu |

Methodological Advancements in Dihaloketone Synthesis

Recent progress in synthetic chemistry has focused on developing more sustainable, efficient, and safer methods for preparing halogenated compounds, including dihaloketones.

Development of Green Chemistry Approaches for Halogenation

The principles of green chemistry aim to reduce waste and the use of hazardous materials. In the context of ketone halogenation, this has led to several innovative approaches. One significant development is the use of safer, more environmentally benign halogen sources and catalysts. For instance, processes have been developed that use sodium chloride (NaCl) as the chlorine source, which is inexpensive and non-corrosive. nih.gov The use of ionic liquids as recyclable reaction media in conjunction with N-halosuccinimides has also been shown to be an effective green alternative to conventional volatile organic solvents, often leading to higher yields and shorter reaction times. wikipedia.org

Electrochemical methods represent another frontier in green synthesis. organic-chemistry.org An electrochemical oxydihalogenation of alkynes has been developed to produce α,α-dihaloketones using common chlorinated solvents as the halogen source and water as a green oxygen source. organic-chemistry.org This method avoids toxic reagents and operates at room temperature. organic-chemistry.org Furthermore, oxidative halogenation using clean oxidants like hydrogen peroxide (H₂O₂) in place of harsher chemicals is a promising strategy. rsc.org These catalytic systems, sometimes carried out in water, significantly improve the sustainability of the synthesis. nih.gov

Flow Chemistry and Continuous Processing in Ketone Chlorination

Flow chemistry, or continuous processing, offers significant advantages in terms of safety, efficiency, and scalability, particularly for hazardous reactions like chlorination. vapourtec.com By performing reactions in small, continuous-flow reactors, issues with heat management and the handling of toxic reagents like elemental chlorine are greatly mitigated. vapourtec.com

In-situ generation of chlorine gas from readily available and safer precursors like HCl and sodium hypochlorite (NaOCl) within a flow system has been demonstrated. vapourtec.com The generated chlorine can then be immediately mixed with the organic substrate in the reactor, minimizing the risks associated with storing and handling large quantities of toxic gas. vapourtec.com Gas-liquid reactions are significantly enhanced in flow reactors due to superior mass transfer. rsc.org Photochemical reactions, including chlorinations, also benefit from flow technology, as the high surface-area-to-volume ratio of tubing or microchips allows for uniform and intense irradiation, leading to higher efficiency and selectivity compared to batch processes. vapourtec.comrsc.org This level of control is crucial for complex syntheses like the selective dichlorination of a ketone, allowing for precise management of reaction time, temperature, and stoichiometry.

Chemical Reactivity and Mechanistic Investigations of 1,3 Dichloro 3 Methylbutan 2 One

Generation and Reactivity of Oxyallyl Intermediates

Oxyallyl cations are transient, three-carbon, two-π-electron systems that are highly valuable in the construction of cyclic compounds. Their generation from α,α'-dihalo ketones like 1,3-dichloro-3-methylbutan-2-one is a cornerstone of their application in synthesis.

Formation of Oxyallyl Cations from this compound under Various Conditions

The generation of the 1,1-dimethyl-2-oxyallyl cation from this compound is typically achieved under reductive conditions. The most common method involves the use of a zinc-copper couple (Zn-Cu). In this process, the metal couple facilitates a two-electron reduction of the α,α'-dihalo ketone.

Another effective method for generating oxyallyl cations from α,α'-dihalo ketones is treatment with sodium iodide in a suitable solvent such as acetonitrile (B52724) or dimethylformamide. This reaction proceeds via an initial halide exchange followed by elimination.

The choice of reaction conditions, including the reducing agent and solvent, can influence the efficiency of oxyallyl cation generation and its subsequent reactivity.

Detailed Mechanistic Pathways of Oxyallyl Intermediate Generation

The generally accepted mechanism for the formation of an oxyallyl cation from an α,α'-dihalo ketone using a reducing metal, such as a zinc-copper couple, involves a series of steps. wikipedia.org Initially, the metal reductively cleaves one of the carbon-halogen bonds to form a zinc enolate intermediate. Subsequent elimination of the second halide ion generates the oxyallyl cation. wikipedia.org This electron-deficient species is then poised to react with a suitable nucleophile, such as a diene.

In the case of using sodium iodide, the mechanism is thought to proceed through a Finkelstein-type reaction where iodide displaces one of the chlorides. The resulting α-iodo-α'-chloro ketone is more reactive towards elimination. A second iodide ion can then attack the carbonyl carbon, leading to the formation of an enolate and the expulsion of the second chloride and molecular iodine, thus generating the oxyallyl cation.

Cycloaddition Reactions Involving this compound Derived Intermediates

The oxyallyl cation generated from this compound is a potent electrophile in cycloaddition reactions, particularly in [4+3] cycloadditions with dienes. These reactions provide a direct route to seven-membered ring systems, which are prevalent in many natural products and other biologically active molecules.

[4+3] Cycloaddition Reactions with Dienes (e.g., Furan (B31954), 2-Methylfuran)

The [4+3] cycloaddition, also known as a seven-membered ring-forming reaction, is a powerful tool in organic synthesis. wikipedia.org The oxyallyl cation derived from this compound readily participates in these reactions with a variety of dienes. Furan and its derivatives, such as 2-methylfuran (B129897), are commonly employed as the 4π-electron component in these cycloadditions.

The reaction of the 1,1-dimethyl-2-oxyallyl cation with furan leads to the formation of a 7-oxabicyclo[2.2.1]heptane derivative. Similarly, the reaction with 2-methylfuran yields the corresponding methylated bicyclic adduct. The yields of these reactions can be influenced by the reaction conditions, including the method of oxyallyl cation generation and the solvent used.

| Diene | Product |

| Furan | 1,1-Dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one |

| 2-Methylfuran | 1,1,5-Trimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one |

Stereochemical Outcomes and Regioselectivity in Cycloaddition Reactions

The stereochemistry of [4+3] cycloaddition reactions involving oxyallyl cations is a topic of significant interest. The oxyallyl cation can exist in different conformations, often described as "W," "U," and "sickle" forms. wikipedia.org Generally, the "W" conformation is considered to be the most stable and is the predominant reactive species. wikipedia.org The cycloaddition can proceed through two main transition states: a "compact" (endo) or an "extended" (exo) transition state, leading to different stereoisomers. The relative energies of these transition states determine the stereochemical outcome of the reaction.

In the reaction with unsymmetrical dienes like 2-methylfuran, the issue of regioselectivity arises. The addition of the unsymmetrical 1,1-dimethyl-2-oxyallyl cation to 2-methylfuran can theoretically lead to two different regioisomers. The regiochemical outcome is governed by a combination of steric and electronic factors of both the oxyallyl cation and the diene. nih.govnih.gov In many cases involving substituted furans, the oxyallyl cation attacks the less substituted double bond of the diene, primarily driven by steric hindrance. nih.gov

Solvent Effects on Cycloaddition Mechanisms and Stereospecificity

The choice of solvent can have a profound impact on the mechanism and stereospecificity of [4+3] cycloaddition reactions of oxyallyl cations. Polar solvents can stabilize the charged oxyallyl cation intermediate, potentially influencing its reactivity and the transition state energies of the cycloaddition.

Nucleophilic Substitution Reactions

The presence of chlorine atoms, which are effective leaving groups, renders this compound susceptible to nucleophilic substitution reactions. These reactions involve the replacement of a chlorine atom by a nucleophile. The reactivity of the two chlorinated centers is expected to differ significantly due to their structural environment.

Investigation of Displacement Reactions at Halogenated Carbon Centers

Displacement reactions in α-halo ketones are notably faster than in analogous alkyl halides. acs.orgyoutube.com This enhanced reactivity is attributed to the electronic influence of the adjacent carbonyl group. For this compound, nucleophilic attack can theoretically occur at either the C1 or C3 position.

The carbon at the C3 position is a tertiary center and is directly attached to the carbonyl group. Nucleophilic substitution at this α-carbon is generally facile. youtube.com The mechanism for such reactions is typically considered to be bimolecular (SN2-like), where the nucleophile attacks the carbon atom, and the leaving group departs in a concerted step. The transition state of this reaction is stabilized by the delocalization of the developing negative charge onto the adjacent carbonyl oxygen. youtube.com

In contrast, the chlorine atom at the C1 position is on a primary carbon. While primary alkyl halides are generally reactive in SN2 reactions, the electronic effect of the distant carbonyl group is less pronounced compared to the α-position. However, it can still influence the reactivity through inductive effects.

Studies on related α-chloro ketones have shown that they are highly reactive towards nucleophiles. For instance, α-chloroacetone reacts with iodide ion thousands of times faster than propyl chloride. youtube.comyoutube.com This highlights the profound activating effect of the carbonyl group. In the case of this compound, the tertiary nature of the C3 carbon would typically disfavor a classic SN2 reaction due to steric hindrance. However, the electronic stabilization provided by the ketone may allow for a substitution pathway.

Computational studies on simple α-haloketones have provided insights into the energetics of these substitution reactions, confirming low activation energies for nucleophilic attack at the α-carbon. lumenlearning.com

Stereoelectronic Factors Governing Nucleophilic Substitution

Stereoelectronic effects play a crucial role in dictating the reactivity and stereochemical outcome of nucleophilic substitution reactions in cyclic and conformationally restricted α-halo ketones. acs.org These effects arise from the specific spatial arrangement of orbitals. For an SN2-like reaction at the α-carbon to be optimal, the trajectory of the attacking nucleophile and the departing leaving group should align with the π-system of the carbonyl group. acs.org This alignment allows for effective orbital overlap and stabilization of the transition state.

In acyclic systems like this compound, the molecule can adopt various conformations. The preferred conformation for reaction will be the one that best accommodates these stereoelectronic demands. For the substitution at C3, the conformation where the C-Cl bond is perpendicular to the plane of the carbonyl group would facilitate the delocalization of the electron density in the transition state.

Research on conformationally-fixed α-halo ketones has demonstrated that isomers with the halogen in an axial position, which allows for better orbital overlap with the carbonyl π-system, are significantly more reactive than their equatorial counterparts. acs.org While this compound is not cyclic, the principles of stereoelectronic control still apply to its rotational conformers. The presence of the methyl group at C3 also introduces steric considerations that will influence the approach of the nucleophile.

Elimination Reactions and Unsaturated Product Formation

In the presence of a base, this compound can undergo elimination reactions (dehydrohalogenation) to form unsaturated products such as alkenes and potentially alkynes. These reactions compete with nucleophilic substitution, with the outcome often depending on the nature of the base (strength and steric bulk) and the reaction conditions. lumenlearning.com

Formation of Alkenes and Alkynes from Related Dichlorinated Butane Isomers (Analogous Pathways)

The dehydrohalogenation of dihaloalkanes is a well-established method for the synthesis of alkenes and alkynes. youtube.comnih.gov In analogous dichlorinated butanes, treatment with a strong base can lead to the elimination of one or two molecules of hydrogen chloride.

A single elimination reaction would yield a chloroalkene. In the case of this compound, elimination of HCl involving the chlorine at C3 and a proton from either the C4 methyl group or the C1 methylene (B1212753) group could occur. The regioselectivity of this elimination would be governed by Zaitsev's rule, which predicts the formation of the more substituted (and thus more stable) alkene, and by the steric accessibility of the protons.

A double elimination reaction from a vicinal or geminal dihalide is a common route to alkynes. youtube.comnih.gov While this compound is not a vicinal or geminal dihalide in the traditional sense, the presence of two chlorine atoms allows for the possibility of forming a highly unsaturated product under forcing conditions with a very strong base. For instance, dehydrohalogenation of related dichlorinated alkanes with strong bases like sodium amide can produce alkynes. nih.gov

| Starting Material (Analogous) | Base/Conditions | Major Product(s) |

| 1,2-Dichlorobutane | Strong base (e.g., NaNH2) | But-1-yne, But-2-yne |

| 2,3-Dichlorobutane | Strong base (e.g., NaNH2) | But-2-yne |

| 1,3-Dichlorobutane | Strong base | Mixture of chloroalkenes |

Table 1: Representative Elimination Reactions of Dichlorinated Butane Isomers

Mechanistic Analysis of Dehydrohalogenation Pathways

Dehydrohalogenation reactions typically proceed through either a bimolecular (E2) or a unimolecular (E1) mechanism. The E2 mechanism is a concerted process where the base removes a proton, and the leaving group departs simultaneously. This mechanism is favored by strong, non-nucleophilic bases and requires a specific anti-periplanar arrangement of the proton and the leaving group. lumenlearning.com

For this compound, an E2 reaction involving the tertiary chloride at C3 would require the base to abstract a proton from either the C1 methylene or the C4 methyl group. The use of a sterically hindered base would likely favor abstraction of the more accessible primary proton on the methyl group (Hofmann elimination), while a smaller, strong base might favor the formation of the more substituted alkene (Zaitsev elimination).

The E1 mechanism involves the initial formation of a carbocation intermediate, followed by the removal of a proton by a base. This pathway is more common for tertiary halides and is favored by polar solvents and weak bases. Given the tertiary nature of the C3 carbon, an E1 pathway is plausible, especially under solvolytic conditions. The stability of the potential carbocation at C3 would be enhanced by the adjacent carbonyl group through resonance, although the electron-withdrawing inductive effect of the carbonyl would be destabilizing.

Advanced Spectroscopic and Analytical Characterization Methodologies

Mass Spectrometry (MS) for Molecular Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identification of Reaction Byproducts

Without access to either experimental or robust predicted data, any attempt to generate the requested article would be purely speculative and would not meet the required standards of scientific accuracy and reliance on research-based findings. Therefore, the generation of the article focusing solely on the chemical compound “1,3-Dichloro-3-methylbutan-2-one” cannot be completed at this time.

Fragmentation Pathway Analysis of Chlorinated Ketones

Mass spectrometry is a powerful tool for elucidating the structure of organic molecules through the analysis of their fragmentation patterns upon ionization. For chlorinated ketones like this compound, specific cleavage pathways are observed that provide valuable structural information.

A primary fragmentation process for ketones is alpha-cleavage , where the bond adjacent to the carbonyl group is broken. youtube.comyoutube.com This cleavage is favorable because it results in the formation of a resonance-stabilized acylium ion. youtube.comyoutube.com In the case of this compound, alpha-cleavage can occur on either side of the carbonyl group. Cleavage between C2 and C3 would result in the loss of a chloromethyl radical, while cleavage between C1 and C2 would lead to the loss of a dichloromethylpropyl radical. The relative abundance of the resulting fragment ions can provide insights into the stability of the radicals formed.

Another significant fragmentation pattern, particularly for ketones with gamma-hydrogens, is the McLafferty rearrangement . youtube.com This process involves the transfer of a hydrogen atom from the gamma-carbon to the carbonyl oxygen, followed by the cleavage of the alpha-beta carbon-carbon bond. youtube.com This rearrangement results in the formation of a neutral enol and a charged alkene. The presence and abundance of fragments arising from the McLafferty rearrangement are highly dependent on the specific structure of the ketone.

The presence of chlorine atoms introduces a characteristic isotopic pattern in the mass spectrum. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. youtube.com This results in a distinctive M+2 peak for monochlorinated compounds and more complex patterns for polychlorinated compounds, aiding in the identification of chlorinated species. youtube.com For this compound, the molecular ion peak and its isotopic peaks (M, M+2, M+4) would exhibit a specific intensity ratio, confirming the presence of two chlorine atoms. youtube.com

| Fragmentation Process | Description | Expected Fragments for this compound |

|---|---|---|

| Alpha-Cleavage | Cleavage of the C-C bond adjacent to the carbonyl group. youtube.comyoutube.com | [M-CH₂Cl]⁺, [M-C(CH₃)₂Cl]⁺ |

| McLafferty Rearrangement | Transfer of a gamma-hydrogen to the carbonyl oxygen followed by cleavage of the alpha-beta bond. youtube.com | Dependent on the presence and accessibility of gamma-hydrogens. |

| Halogen Cleavage | Loss of a chlorine atom. | [M-Cl]⁺ |

Vibrational Spectroscopy

FTIR spectroscopy is a fundamental technique for identifying functional groups within a molecule based on the absorption of infrared radiation. mdpi.com For this compound, the most prominent absorption band would be due to the carbonyl (C=O) stretching vibration. orgchemboulder.comspectroscopyonline.com

The position of the C=O stretching band is sensitive to the electronic environment. For saturated aliphatic ketones, this band typically appears around 1715 cm⁻¹. orgchemboulder.comlibretexts.org However, the presence of electronegative chlorine atoms on the alpha-carbons can shift this frequency. The inductive effect of the chlorine atoms withdraws electron density from the carbonyl carbon, strengthening the C=O bond and causing a shift to a higher wavenumber (frequency). youtube.comyoutube.com Therefore, the C=O stretch for this compound is expected to be at a frequency higher than 1715 cm⁻¹.

Other characteristic absorptions would include C-H stretching and bending vibrations from the methyl and methylene (B1212753) groups, and C-Cl stretching vibrations, which typically appear in the fingerprint region (below 1500 cm⁻¹).

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| C=O | Stretch | > 1715 | orgchemboulder.comlibretexts.org |

| C-H (sp³) | Stretch | 2850-3000 | |

| C-Cl | Stretch | 600-800 |

Raman spectroscopy is a complementary technique to FTIR that provides information about molecular vibrations. mdpi.com It is particularly sensitive to non-polar bonds and can be used to analyze samples in aqueous solutions. For organochlorine compounds, the C-Cl stretching vibrations are often strong and can be used as a fingerprint for identification. acs.orgnih.gov In this compound, the C-Cl stretching bands would be prominent in the Raman spectrum.

Raman spectroscopy is also a valuable tool for assessing the purity of a sample. The presence of impurities would result in additional peaks in the spectrum, allowing for their detection and, in some cases, quantification. irdg.org The technique can be used to monitor the progress of a reaction by observing the disappearance of reactant peaks and the appearance of product peaks.

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Utility | Reference |

|---|---|---|---|

| C-Cl Stretch | 300-400 | Fingerprint region for organochlorines | acs.org |

| C=O Stretch | ~1700-1750 | Functional group identification | |

| C-C Stretch | Variable | Structural analysis |

Chromatographic Separation Techniques

Chromatography is an essential tool for separating and purifying components of a mixture. For the analysis of this compound, both gas and liquid chromatography are highly applicable.

Gas-liquid chromatography (GLC), a form of gas chromatography (GC), is a powerful technique for separating volatile compounds. nih.gov Given the likely volatility of this compound, GLC is an ideal method for its analysis. The technique can be used to monitor the progress of the synthesis of this compound, allowing for the optimization of reaction conditions. researchgate.net By taking aliquots of the reaction mixture at different time points and analyzing them by GLC, the consumption of reactants and the formation of the product and any byproducts can be tracked. researchgate.net

Furthermore, GLC is crucial for assessing the purity of the final product. A pure sample of this compound should exhibit a single peak in the chromatogram under appropriate conditions. The presence of other peaks would indicate impurities, and the area under each peak can be used to estimate the relative amount of each component. The retention indices of chlorinated ketones in GC are dependent on the number and position of chlorine atoms, which can aid in their identification. nih.gov

High-performance liquid chromatography (HPLC) is a versatile separation technique that can be used for both analytical and preparative purposes. teledynelabs.com For the analysis of this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water). sielc.comsigmaaldrich.com

Analytically, HPLC can be used to determine the purity of the compound and to quantify its concentration in a sample. researchgate.netauroraprosci.com Preparative HPLC, on the other hand, is used to isolate and purify larger quantities of the target compound from a mixture. teledynelabs.com This is particularly useful for obtaining a highly pure sample for further spectroscopic analysis or for use in subsequent reactions. The separation of isomers of ketones is also possible with HPLC. shodex.com

| Parameter | Typical Conditions for Chlorinated Ketone Analysis | Reference |

|---|---|---|

| Column | Reversed-phase (e.g., C18) | sigmaaldrich.comresearchgate.net |

| Mobile Phase | Acetonitrile/Water or Methanol (B129727)/Water gradient | sielc.comsielc.com |

| Detector | UV (if chromophore present) or Mass Spectrometry (MS) | researchgate.net |

| Application | Purity assessment, preparative isolation | teledynelabs.com |

Computational and Theoretical Chemistry Studies of 1,3 Dichloro 3 Methylbutan 2 One

Quantum Chemical Calculations

Quantum chemical calculations have been a important tool for elucidating the electronic structure and predicting the reactivity of 1,3-dichloro-3-methylbutan-2-one. These theoretical approaches offer a molecular-level understanding that complements experimental observations.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) has emerged as a powerful method for investigating the electronic properties of halogenated ketones like this compound. While specific DFT studies on this exact molecule are not extensively documented in publicly available literature, the principles of DFT allow for predictions of its electronic structure and reactivity based on studies of similar compounds. DFT calculations would typically focus on optimizing the molecular geometry to find the lowest energy conformation and then computing various electronic properties.

Key parameters that can be derived from DFT calculations include the distribution of electron density, electrostatic potential maps, and atomic charges. For this compound, the electron-withdrawing nature of the two chlorine atoms and the carbonyl group would significantly influence the electron distribution, creating electrophilic centers at the carbonyl carbon and the carbon atoms bonded to the chlorine atoms. This polarization is a key factor in its reactivity, particularly in the formation of the oxyallyl cation.

Molecular Orbital Analysis and Frontier Orbital Theory Applications

Molecular orbital (MO) theory provides a framework for understanding the chemical reactivity of molecules by examining their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals are critical in predicting how a molecule will interact with other chemical species.

For this compound, the HOMO is expected to be localized on the oxygen and chlorine atoms, reflecting their non-bonding electron pairs. The LUMO, on the other hand, would likely be centered on the antibonding π* orbital of the carbonyl group and the σ* orbitals of the C-Cl bonds. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Frontier orbital theory is particularly useful in explaining the behavior of this compound in cycloaddition reactions once it is converted to the corresponding oxyallyl cation. The interaction of the frontier orbitals of the oxyallyl cation with those of a diene determines the feasibility and stereochemical outcome of the [4+3] cycloaddition.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling has been crucial in mapping out the reaction pathways involving this compound, especially its conversion to the highly reactive oxyallyl cation and subsequent reactions.

Computational Elucidation of Oxyallyl Cation Formation Mechanisms

The formation of an oxyallyl cation from this compound is a key step in its utilization in organic synthesis. This process typically involves the removal of the two chloride ions, which can be induced by Lewis acids or under specific solvent conditions. acs.orgacs.org For instance, the use of 2,2,2-trifluoroethanol (B45653) as a solvent has been shown to facilitate the generation of the oxyallyl intermediate. acs.orgacs.org

Computational studies on analogous α,α'-dihaloketones have elucidated the mechanism of this transformation. The process is believed to proceed in a stepwise manner, with the departure of the first chloride ion leading to an α-halocarbonyl cation intermediate. The departure of the second chloride ion, often assisted by the solvent or a Lewis acid, then generates the planar oxyallyl cation. Theoretical calculations can model the energy changes along this reaction coordinate, identifying the transition states and intermediates involved.

Energy Profiles and Rate Constants for Cycloaddition and Substitution Reactions

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamics of this compound are important for understanding its reactivity. Conformational analysis and molecular dynamics simulations are computational techniques used to explore the molecule's spatial arrangements and their temporal evolution.

A full conformational analysis of this compound would involve identifying all possible staggered and eclipsed conformations arising from rotation around the C-C single bonds. The relative energies of these conformers can be calculated to determine the most stable geometries. The presence of bulky chlorine atoms and a methyl group would lead to significant steric interactions, influencing the conformational preferences.

Molecular dynamics simulations can provide a more dynamic picture of the molecule's behavior in solution. By simulating the motion of the atoms over time, these simulations can reveal how the molecule interacts with solvent molecules and how it transitions between different conformations. This information is particularly relevant for understanding the initial steps of the oxyallyl cation formation, where solvent interactions play a crucial role.

Preferred Conformations and Stereoisomeric Stability

No specific research data is available for the preferred conformations and stereoisomeric stability of this compound.

Dynamics of Chlorine Substituents and Ketone Group in Solution and Gas Phase

No specific research data is available regarding the dynamics of the chlorine substituents and the ketone group of this compound in either the solution or gas phase.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational Prediction of NMR Chemical Shifts

There are no specific computational predictions of NMR chemical shifts for this compound available in the literature to compare with experimental data. Modern computational approaches, such as those combining DFT with graph neural networks, have shown high accuracy in predicting 1H and 13C chemical shifts for a wide range of organic molecules. nih.govnih.gov These methods rely on large datasets of known structures and their experimental NMR data to train models that can then predict chemical shifts for new molecules. arxiv.orgst-andrews.ac.uk

Table 1: Hypothetical Data Table for Predicted vs. Experimental 13C NMR Chemical Shifts (ppm)

| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C1 | Data not available | Data not available |

| C2 | Data not available | Data not available |

| C3 | Data not available | Data not available |

| C4 | Data not available | Data not available |

Table 2: Hypothetical Data Table for Predicted vs. Experimental 1H NMR Chemical Shifts (ppm)

| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| H on C1 | Data not available | Data not available |

Modeling of Vibrational Frequencies and Electronic Transitions

Specific modeled data for the vibrational frequencies and electronic transitions of this compound are not present in the available scientific literature. Theoretical calculations could determine the characteristic vibrational modes for the C=O stretch, C-Cl stretches, and various bending modes within the molecule. nih.gov Similarly, the electronic transitions, such as the n -> π* transition of the carbonyl group, could be modeled to predict the molecule's UV-Vis absorption spectrum. libretexts.org

Table 3: Hypothetical Data Table for Key Predicted Vibrational Frequencies (cm-1)

| Vibrational Mode | Predicted Frequency (cm-1) | Experimental Frequency (cm-1) |

|---|---|---|

| C=O Stretch | Data not available | Data not available |

| C-Cl Stretch (C1) | Data not available | Data not available |

Table 4: Hypothetical Data Table for Predicted Electronic Transitions

| Transition | Predicted Wavelength (nm) | Predicted Molar Absorptivity (L mol-1 cm-1) |

|---|---|---|

| n -> π* | Data not available | Data not available |

Applications in Advanced Organic Synthesis

A Versatile Building Block for Complex Molecules

The strategic placement of two distinct electrophilic centers in 1,3-dichloro-3-methylbutan-2-one, namely the carbon atoms bearing the chlorine atoms, allows for a range of sequential and controlled reactions. This dual reactivity makes it a powerful tool for synthetic chemists to construct intricate molecular frameworks from a relatively simple starting material. The carbonyl group further influences the reactivity of the adjacent α-chloro substituent and provides a handle for additional transformations.

Synthesis of Carbocyclic and Heterocyclic Ring Systems

The ability to participate in various cyclization reactions is a hallmark of this compound's utility. It serves as a key precursor for the generation of both carbocyclic and, more prominently, a variety of heterocyclic ring systems, which are core structures in many biologically active compounds and functional materials.

One of the most notable applications of this compound is in multicomponent reactions, particularly the Asinger reaction, for the synthesis of 3-thiazolines. sci-hub.seresearchgate.netresearchgate.net This reaction typically involves the condensation of an α-halo ketone, a ketone or aldehyde, ammonia, and a sulfur source, such as sodium hydrosulfide. The use of this compound in this context provides a pathway to highly substituted thiazoline (B8809763) derivatives. sci-hub.seresearchgate.netresearchgate.net These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their presence in a range of bioactive molecules. sci-hub.seresearchgate.net

Furthermore, this compound has been instrumental in the synthesis of bridged bicyclic systems. In a notable example, it has been used in a (4+3) cycloaddition reaction with pyrrole (B145914) derivatives to generate the 8-azabicyclo[3.2.1]octanone framework. thieme-connect.com This reaction proceeds through the in-situ formation of a chiral 2-aminoallyl cation from the reaction of the ketone with a chiral amine. The resulting bicyclic structure is a core component of various natural products, including tropane (B1204802) alkaloids. thieme-connect.com

The following table summarizes key research findings on the use of this compound in the synthesis of cyclic systems:

| Cyclic System | Synthetic Method | Reactants | Key Findings |

| 3-Thiazolines | Asinger Multicomponent Reaction | This compound, another carbonyl compound, ammonia, sodium hydrosulfide | A versatile method for producing substituted 3-thiazolines, which are valuable in medicinal chemistry. sci-hub.seresearchgate.netresearchgate.net |

| 8-Azabicyclo[3.2.1]octanone derivatives | (4+3) Cycloaddition | This compound, a chiral amine, a pyrrole derivative | Enables the asymmetric synthesis of the core structure of tropane alkaloids. thieme-connect.com |

Precursor for Advanced Pharmaceutical Intermediates (Non-clinical focus)

The heterocyclic and bicyclic structures synthesized from this compound are valuable intermediates in the discovery and development of new pharmaceutical agents. While specific clinical applications are outside the scope of this discussion, the fundamental skeletons derived from this building block are prevalent in a wide range of biologically active molecules. For instance, the thiazoline ring is a key component of various compounds investigated for their antimicrobial and other therapeutic properties. Similarly, the 8-azabicyclo[3.2.1]octane core is central to the structure of numerous neurologically active compounds. The ability to generate complex and diverse molecular scaffolds from a single, readily accessible precursor underscores the importance of this compound in medicinal chemistry research programs.

Development of Specialty Reagents and Ligands

The reactivity of the chloro-substituents in this compound allows for its incorporation into larger, more complex molecules that can function as specialty reagents or ligands. For example, the ketone functionality can be modified or the chlorine atoms can be displaced by various nucleophiles to introduce coordinating atoms. This could potentially lead to the development of novel ligands for catalysis or as chelating agents for metal ions. The gem-dimethyl group on the carbon bearing a chlorine atom can provide steric bulk, which can be a desirable feature in designing selective catalysts. While specific, widely adopted reagents derived from this compound are not extensively documented in the literature, its structural attributes suggest significant potential in this area of research.

Applications in Material Science Precursor Chemistry

The utility of this compound extends to the realm of material science, where it can serve as a precursor for the synthesis of functional polymers. Its participation in reactions like the Asinger four-component reaction allows for the creation of heterocyclic monomers. These monomers, containing oxazoline (B21484) or thiazoline rings, can then be polymerized through methods such as acyclic diene metathesis (ADMET) to produce polymers with unique heterocyclic moieties in their backbone or as pendant groups. researchgate.net The incorporation of these heterocyclic units can influence the thermal, mechanical, and electronic properties of the resulting materials, opening avenues for the development of novel polymers with tailored functionalities.

Research in Bioactive Analog Development

The structural motifs accessible from this compound are of interest in the development of bioactive analogs for agricultural and other applications. For instance, the thiazoline and related heterocyclic structures are known to exhibit a range of biological activities. While direct evidence linking this compound to the synthesis of precocene analogs for pest control research is not prominent in the available literature, the fundamental reactivity of this compound makes it a plausible starting point for the synthesis of various heterocyclic compounds that could be screened for such activities. The development of new insecticides often relies on the exploration of novel chemical scaffolds, and the diverse range of structures accessible from this versatile building block makes it a candidate for such exploratory research.

Future Research Trajectories and Interdisciplinary Perspectives

Exploration of Novel Catalytic Systems for Selective Transformations

The high reactivity of α-haloketones, while synthetically useful, presents a significant challenge in controlling selectivity. wikipedia.org Traditional methods for their synthesis and transformation often rely on stoichiometric reagents that can be hazardous and produce substantial waste. wikipedia.org The development of novel catalytic systems is paramount for achieving selective, efficient, and sustainable transformations of substrates like 1,3-Dichloro-3-methylbutan-2-one.

Future research will likely focus on several key areas of catalysis:

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forging new bonds under mild conditions. nih.govresearchgate.net For a substrate like this compound, this could enable selective single or double C-Cl bond functionalization through radical intermediates, a pathway difficult to control with traditional methods.

Organocatalysis: Chiral organocatalysts, such as phosphoric acids and amines, offer a metal-free approach to asymmetric synthesis. nih.gov These catalysts could be employed to control the stereoselective reaction of one of the prochiral α-carbons of this compound, leading to chiral building blocks. The enol form of the ketone is a key intermediate in these transformations. youtube.com

Metal-Complex Catalysis: Transition metal complexes, particularly those of iron, are known to react with α,α'-dihaloketones to generate oxyallyl cation intermediates. nih.gov These reactive species can participate in a variety of cycloaddition reactions, offering a pathway to complex carbocyclic and heterocyclic frameworks from dichlorinated ketones. nih.govwikipedia.org

The goal is to develop catalytic systems that can differentiate between the two chlorine atoms and the various protons of this compound, allowing for programmed, stepwise functionalization.

Integration of Machine Learning in Reaction Prediction and Optimization for Halogenated Ketones

The complexity of reactions involving polyfunctional molecules like this compound makes predicting outcomes and optimizing conditions a significant challenge. Machine learning (ML) and artificial intelligence (AI) are rapidly becoming indispensable tools for navigating this chemical complexity. nih.gov

ML models can be trained on vast datasets of known chemical reactions from patents and literature to predict the outcomes of new transformations. nih.govacs.org For halogenated ketones, this has several future applications:

Major Product Prediction: Given a set of reactants including this compound and various reagents, neural network models can predict the most likely product by assessing the reactivity of different sites on the molecule. nih.govacs.org This can save considerable time and resources by avoiding failed experiments.

Reaction Condition Recommendation: AI models can suggest optimal reaction conditions—such as solvent, temperature, and catalyst—to maximize the yield of a desired product or minimize byproducts. nih.gov

Mechanism and Byproduct Prediction: More advanced graph neural networks, like Reactron, are being developed to predict not just the product but the entire reaction mechanism, including electron movements and potential intermediates. researchgate.net This could help chemists understand unexpected byproducts in reactions involving complex dichloroketones.

The table below summarizes some ML approaches applicable to the chemistry of halogenated ketones.

| Machine Learning Approach | Application | Predicted Output | Relevance to Halogenated Ketones |

| Template-Based Neural Networks | Reaction Outcome Prediction | Ranks a list of plausible products to identify the major outcome. nih.govacs.org | Predicts the result of functionalizing this compound with various nucleophiles. |

| Graph Neural Networks (GNNs) | Reaction Mechanism Prediction | Generates detailed arrow-pushing diagrams for each mechanistic step. researchgate.net | Elucidates complex reaction pathways, such as rearrangements or cycloadditions. |

| Multi-Task Neural Networks | Condition Recommendation | Suggests suitable catalysts, reagents, solvents, and temperature. nih.gov | Optimizes conditions for selective mono- or di-functionalization of the dichloroketone. |

Advanced In Situ Spectroscopic Monitoring of Reactions Involving this compound

Understanding the intricate mechanisms and kinetics of reactions involving highly reactive species requires analytical techniques that can monitor the process in real-time. spectroscopyonline.comyoutube.com In situ spectroscopy allows chemists to observe transient intermediates, track reactant consumption, and quantify product formation as the reaction happens. spectroscopyonline.com

For reactions with this compound, which can proceed rapidly and form unstable intermediates like enols, enolates, or oxyallyl cations, this approach is critical. wikipedia.orglibretexts.org Future research will increasingly rely on a suite of advanced spectroscopic tools.

| Spectroscopic Technique | Principle | Information Gained for Halogenated Ketone Reactions |

| FT-IR Spectroscopy | Measures absorption of infrared light by molecular vibrations. youtube.com | Tracks the disappearance of the ketone C=O stretch and the appearance of new functional group bands, providing real-time kinetic data. youtube.com |

| Raman Spectroscopy | Measures inelastic scattering of monochromatic light. | Complements IR; excellent for monitoring C-Cl bonds and reactions in aqueous media. Less prone to interference from polar solvents. |

| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. youtube.com | Provides detailed structural information on all species in solution, allowing for unambiguous identification of reactants, intermediates, and products. youtube.com |

| Molecular Rotational Resonance (MRR) | Measures absorption of microwave radiation by rotating gas-phase molecules. acs.org | Offers exceptionally high selectivity, capable of distinguishing between isomers and providing quantitative analysis of complex mixtures without chemometric models. acs.org |

| Ultrafast 2D-NMR (UF-NMR) | A rapid version of 2D NMR. nih.gov | Allows for the study of fast reactions in real-time to reveal detailed mechanistic insights that are inaccessible with standard NMR. nih.gov |

The combination of these techniques provides a comprehensive picture of the reaction dynamics, enabling precise control and optimization. researchgate.net

Expansion of Computational Chemistry to Predict Unexplored Reactivity Patterns

Alongside experimental work, computational chemistry provides powerful predictive insights into molecular behavior. up.ac.zaacs.org For a molecule like this compound, theoretical calculations can illuminate reactivity patterns that are not intuitive, guiding future synthetic explorations.

Key computational methods include:

Density Functional Theory (DFT): DFT calculations are widely used to model the electronic structure of molecules. up.ac.zanih.gov This method can predict the most likely sites for nucleophilic or electrophilic attack, calculate the energies of transition states to determine reaction barriers, and model the structures of fleeting intermediates. up.ac.zarsc.org For this compound, DFT can help predict whether a reaction will favor SN2 displacement, elimination, or rearrangement.

Reactive Molecular Dynamics (MD): Using force fields like ReaxFF, MD simulations can model bond breaking and formation in larger systems over time. acs.orgresearchgate.net This is particularly useful for studying the decomposition pathways of polychlorinated compounds under various conditions, providing insight into their stability and potential for forming new products. acs.org

| Computational Method | Primary Application | Insights for this compound |

| Density Functional Theory (DFT) | Reaction Mechanism & Energetics | Predicts activation energies for competing pathways (e.g., substitution vs. elimination), rationalizes regioselectivity, and models intermediate structures. up.ac.zarsc.org |

| Reactive Molecular Dynamics (MD) | Large-Scale Reaction Simulation | Simulates decomposition pathways under thermal or pressure stress, predicts product distributions in complex reaction mixtures. acs.orgresearchgate.net |

| Quantitative Structure-Activity Relationship (QSAR) | Property Prediction | Correlates molecular structure with chemical or biological activity, helping to prioritize analogs for synthesis and testing. nih.govresearchgate.net |

These computational tools, especially when validated by experimental data, can significantly accelerate the discovery of new reactions and applications for halogenated ketones.

Potential for Derivatization into High-Value Specialty Chemicals and Research Tools

The true value of a building block like this compound lies in its potential for conversion into more complex, high-value molecules. Its bifunctional nature, with two electrophilic carbon centers and an adjacent carbonyl group, makes it a versatile precursor for a wide range of chemical classes. nih.govwikipedia.org

Future research will likely exploit its reactivity to access:

Heterocycles: α-Haloketones are classic precursors to a variety of nitrogen- and sulfur-containing heterocycles, which are prevalent in pharmaceuticals and agrochemicals. For instance, reaction with thioamides or thioureas can yield thiazoles and aminothiazoles, respectively. wikipedia.org

Unsaturated Systems: Dehydrohalogenation of one of the C-Cl bonds can introduce a carbon-carbon double bond, yielding an α,β-unsaturated ketone. libretexts.org These are valuable Michael acceptors in conjugate addition reactions.

Fluorinated Compounds: The C-Cl bonds can be displaced by other functional groups. For example, nucleophilic trifluoromethylation provides a direct route to valuable trifluoromethyl-containing ketones, a motif of growing importance in medicinal chemistry. acs.org

Rearrangement Products: Under basic conditions, α-haloketones can undergo the Favorskii rearrangement to yield carboxylic acid derivatives, in this case, a cyclopropanone (B1606653) intermediate would lead to a rearranged ester product. libretexts.org

The following table illustrates some potential synthetic transformations.

| Reagent Type | Transformation | Resulting Chemical Class |

| Thioamides / Thioureas | Cyclocondensation | Thiazoles / Aminothiazoles wikipedia.org |

| Sterically Hindered Base (e.g., Pyridine) | Dehydrochlorination / E2 Elimination | α,β-Unsaturated Ketones libretexts.org |

| Metal Reducing Agent (e.g., Zn/Cu) | Reductive Dehalogenation / Cycloaddition | Cycloadducts (e.g., via oxyallyl cation) wikipedia.org |

| Alkoxides (e.g., Sodium Methoxide) | Favorskii Rearrangement | Carboxylic Esters libretexts.org |

| Copper-CF₃ Reagent | Nucleophilic Trifluoromethylation | α-Trifluoromethyl Ketones acs.org |

By leveraging these and other transformations, this compound can serve as a key starting material for the synthesis of diverse and valuable specialty chemicals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。